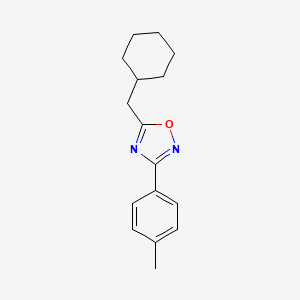

![molecular formula C15H16F3N5O B5523039 2-[3-(1H-imidazol-2-yl)-1-piperidinyl]-6-(trifluoromethyl)nicotinamide](/img/structure/B5523039.png)

2-[3-(1H-imidazol-2-yl)-1-piperidinyl]-6-(trifluoromethyl)nicotinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-[3-(1H-imidazol-2-yl)-1-piperidinyl]-6-(trifluoromethyl)nicotinamide, also known as TTN-20, is a novel small molecule inhibitor that has been studied for its potential therapeutic applications. TTN-20 has been shown to have promising effects on various diseases, including cancer, inflammation, and autoimmune disorders. In

Applications De Recherche Scientifique

Electrolytic Coloring of Anodized Aluminum

R. Moshohoritou et al. (1994) explored heterocyclic organic compounds, including nicotinic acid and imidazole, for their influence on the throwing power and stability of Tin(II) solutions during the A-C coloring of anodized aluminum. This study provides insights into the application of similar compounds in material science, particularly in enhancing the durability and aesthetic properties of anodized aluminum surfaces R. Moshohoritou, I. Tsangaraki-Kaplanoglou, C. Kotsira, 1994.

Photochemical Release of Aromatic Heterocycles

Ao Li et al. (2016) investigated complexes containing nicotinamide and imidazole, demonstrating their ability for selective release of heterocycles upon irradiation with visible light. This research highlights the potential of using such complexes in photochemically triggered processes, with applications ranging from controlled drug delivery to the development of light-activated molecular switches Ao Li, Jessica K. White, Karan Arora, et al., 2016.

Insecticide Action Mechanism

Ming‐Yie Liu and J. Casida (1993) provided a direct approach to understanding the mode of action of imidacloprid, a compound structurally related to nicotinamides, by examining its high affinity specific binding to the insect nicotinic acetylcholine receptor. This study underscores the relevance of nicotinamide derivatives in developing targeted insecticides with specific action mechanisms Ming‐Yie Liu, J. Casida, 1993.

Metabolism in Higher Plants

Ayu Matsui et al. (2007) explored the metabolism of nicotinamide in plants, indicating its role in the synthesis of important biological molecules. This research is pivotal for understanding how nicotinamide derivatives can influence plant biochemistry and physiology, with implications for agriculture and plant science Ayu Matsui, Yuling Yin, K. Yamanaka, et al., 2007.

Aquaporin Inhibition

Marianne E. Burnett et al. (2015) studied the structural characterization of 2-nicotinamido-1,3,4-thiadiazole, highlighting its application as an aquaporin inhibitor. This suggests the potential use of nicotinamide derivatives in modulating water transport in biological systems, which could have therapeutic implications Marianne E. Burnett, Hannah M. Johnston, K. Green, 2015.

Orientations Futures

The review highlights the recent advances (2018-present) in the regiocontrolled synthesis of substituted imidazoles . The utility of these methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring are described, including discussion of scope and limitations, reaction mechanisms and future challenges .

Propriétés

IUPAC Name |

2-[3-(1H-imidazol-2-yl)piperidin-1-yl]-6-(trifluoromethyl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16F3N5O/c16-15(17,18)11-4-3-10(12(19)24)14(22-11)23-7-1-2-9(8-23)13-20-5-6-21-13/h3-6,9H,1-2,7-8H2,(H2,19,24)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USQWSTHYTUQWTQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=C(C=CC(=N2)C(F)(F)F)C(=O)N)C3=NC=CN3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16F3N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-(2-pyridinylmethylene)acetohydrazide](/img/structure/B5522958.png)

![2-[(4-methyl-2-pyrimidinyl)oxy]-N-3-pyridinylacetamide](/img/structure/B5522979.png)

![8-fluoro-2-{[3-(3-isopropyl-1,2,4-oxadiazol-5-yl)-1-piperidinyl]carbonyl}quinoline](/img/structure/B5522985.png)

![2-[(4,6-dimethyl-2-pyrimidinyl)amino]-1-(2-methylphenyl)-1H-imidazol-5-ol](/img/structure/B5522989.png)

![2,2,2-trifluoro-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}acetamide](/img/structure/B5522990.png)

![2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B5522998.png)

![methyl pentacyclo[6.6.6.0~2,7~.0~9,14~.0~15,20~]icosa-2,4,6,9,11,13,15,17,19-nonaene-4-carboxylate](/img/structure/B5523007.png)

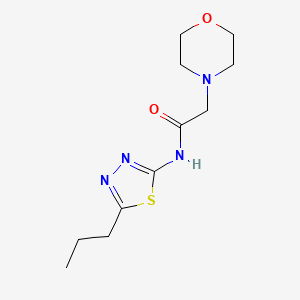

![2-(methylthio)-N-[(5-propyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]nicotinamide](/img/structure/B5523008.png)

![2-methyl-N-{2-methyl-3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B5523014.png)

![cyclohexyl [3-({[(2-hydroxyethyl)amino]carbonyl}amino)-4-methylphenyl]carbamate](/img/structure/B5523046.png)

![3,4,4-trimethyl-1-[(5-methyl-4-phenyl-3-thienyl)carbonyl]pyrrolidin-3-ol](/img/structure/B5523050.png)

![4-[(5-propyl-3-thienyl)carbonyl]-1,4-oxazepan-6-ol](/img/structure/B5523053.png)